3-(4-Fluoro-2-methylphenyl)propanenitrile
Description
3-(4-Fluoro-2-methylphenyl)propanenitrile is a nitrile-containing aromatic compound with a propanenitrile backbone substituted at the phenyl ring with fluorine and methyl groups at the 4- and 2-positions, respectively. Nitriles are versatile intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity in cyanation, hydrolysis, and nucleophilic addition reactions .
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7H,2-3H2,1H3 |
InChI Key |
NZJVKQCAWVDYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)propanenitrile typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-(4-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(4-Fluoro-2-methylphenyl)propanamine.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The fluorine substituent on the aromatic ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs of 3-(4-Fluoro-2-methylphenyl)propanenitrile, highlighting substituent diversity and its impact on properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and sulfonyl groups (e.g., in ) enhance electrophilicity of the nitrile, favoring nucleophilic additions.
- Electron-Donating Groups (EDGs): Amino or alkoxy substituents (e.g., ) reduce nitrile reactivity but improve solubility in polar solvents.
- Steric Effects : Bulky substituents like tert-butyldimethylsilyloxy () hinder crystallization, often resulting in oily products.
Physical and Spectral Properties
- Nitrile Absorption : IR spectra of analogs show C≡N stretching at ~2248 cm⁻¹ (e.g., 9b ).
- NMR Trends: In 3-(Phenylamino)propanenitrile (9h), nitrile carbons resonate at δ ~120 ppm in ¹³C NMR, while aromatic protons appear at δ 6.5–7.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 166 for 9b ) confirm molecular weights and fragmentation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
